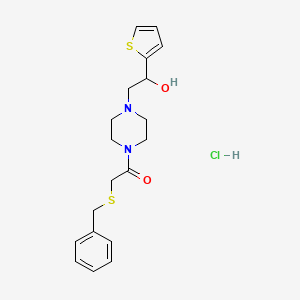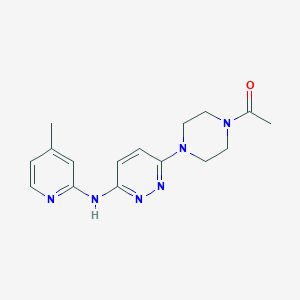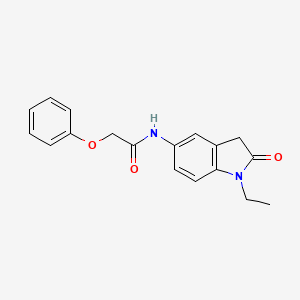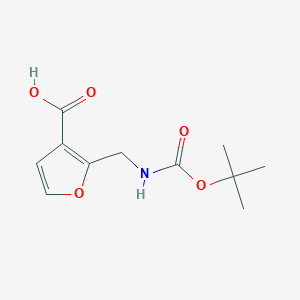
2-(Benzylthio)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(Benzylthio)-1-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)ethanone hydrochloride” is a complex organic molecule. It contains a benzylthio group, a piperazine ring, a thiophene ring, and a ketone group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, a cyclic structure, could impart rigidity to the molecule. The thiophene ring, a five-membered ring containing sulfur, could contribute to the compound’s aromaticity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the ketone group could undergo reduction to form an alcohol, or it could react with a Grignard reagent to form a tertiary alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the ketone could make the compound soluble in polar solvents .Scientific Research Applications
Electrochemical Synthesis
Electrochemical synthesis research has explored derivatives similar to the specified compound. For instance, the oxidation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone in the presence of nucleophiles has been studied, revealing that the electrochemically generated p-quinone imine can participate in Michael addition reactions, leading to disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone derivatives (Amani & Nematollahi, 2012).
Antimicrobial Activity
Research has been conducted on the antimicrobial activities of related compounds. For example, the synthesis and evaluation of new pyridine derivatives, including some piperazine-based compounds, have shown variable and modest antimicrobial activities against various bacteria and fungi strains (Patel, Agravat, & Shaikh, 2011).
Synthesis of Novel Derivatives
The chemical synthesis of novel derivatives has been a prominent area of study. Syntheses of new chalcones containing piperazine or 2,5-dichlorothiophene moieties have been reported, with certain derivatives showing potential antimicrobial activity (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).
Anti-HIV Activity
Some derivatives have been explored for their potential anti-HIV properties. For instance, 5-substituted Piperazinyl-4-nitroimidazole derivatives have been synthesized and evaluated for anti-HIV-1 and anti-HIV-2 activities, showing potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-benzylsulfanyl-1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S2.ClH/c22-17(18-7-4-12-25-18)13-20-8-10-21(11-9-20)19(23)15-24-14-16-5-2-1-3-6-16;/h1-7,12,17,22H,8-11,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUJZISTJWILEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CS2)O)C(=O)CSCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2535465.png)
![butyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2535466.png)
![N-(2,3-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2535468.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]methyl]phenyl]acetamide](/img/structure/B2535470.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![5-ethyl-2-[(2-methylbenzoyl)amino]thiophene-3-carboxylic Acid](/img/structure/B2535476.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)


